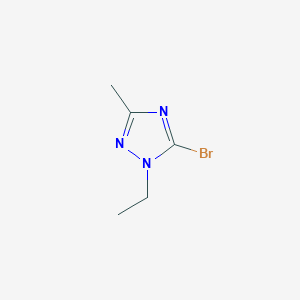

5-溴-1-乙基-3-甲基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3 . It is a solid substance . This compound is a part of a class of compounds known as triazoles, which are nitrogenous heterocyclic moieties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole consists of a triazole ring, which contains two carbon and three nitrogen atoms . The SMILES string for this compound is CCn1ncnc1Br .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole are not detailed in the search results, triazole compounds are known to be versatile in chemical reactions due to their ability to form hydrogen bonds with different targets .Physical And Chemical Properties Analysis

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a solid substance . It has a molecular weight of 176.01 .科学研究应用

物理化学性质和生物活性

5-溴-1-乙基-3-甲基-1H-1,2,4-三唑衍生物因其物理化学性质和生物活性而受到研究。一项研究专注于该化合物的 S 衍生物的合成,揭示了它们在与广谱抗生素(如卡那霉素)对抗多种微生物时具有竞争潜力,表明其抗菌应用 (化学与化学技术问题,2020)。

合成和在化学中的应用

该化合物在合成中的作用在探索 5-氟烷基化 1H-1,2,3-三唑的有效合成时得到强调。该过程利用溴二氟甲基化三唑,表明其在化学合成中的用途 (四面体,2003)。

抗菌和抗真菌作用

一项研究合成了新的三唑衍生物并测试了它们对各种微生物的抗菌活性。这些衍生物展示了抗菌和抗真菌应用的潜力 (欧洲药理学杂志,2004)。

兽医应用

研究已对 5-溴-1-乙基-3-甲基-1H-1,2,4-三唑衍生物在兽医中的应用进行了研究,重点是它们在动物中的生物活性和作为兽药的潜力 (药学与医学中的当前问题:科学与实践,2022)。

生物活性预测

另一项研究分析了该化合物的 S 衍生物的预测生物活性,表明基于其化学结构具有潜在的抗氧化、抗肿瘤、抗病毒、抗菌和利尿活性 (药学与医学中的当前问题:科学与实践,2021)。

杀虫剂应用

涉及三唑衍生物的杀虫剂磷化合物的研究表明在植物保护中的应用,突出了其在新型农用化学品开发中的潜在用途 (荷兰化学文集,2010)。

作用机制

Although the specific mechanism of action for 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is not provided, triazole compounds have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

安全和危害

属性

IUPAC Name |

5-bromo-1-ethyl-3-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNTLIIWBGSFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)